![molecular formula C11H6F5NS B14318104 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole CAS No. 112632-82-3](/img/structure/B14318104.png)
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a pentafluorophenylsulfanyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with pentafluorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the pyrrole nitrogen on the sulfur atom of the pentafluorophenylsulfanyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or sulfides.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted pyrroles with various functional groups
Scientific Research Applications
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s pentafluorophenyl group is known to enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(chlorophenyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(bromophenyl)sulfanyl]-1H-pyrrole
Uniqueness
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. The high electronegativity of the fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications. Additionally, the pentafluorophenyl group increases the compound’s lipophilicity, allowing for better interaction with biological membranes and macromolecules.
Properties
CAS No. |
112632-82-3 |
|---|---|
Molecular Formula |
C11H6F5NS |
Molecular Weight |
279.23 g/mol |
IUPAC Name |
1-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrrole |
InChI |
InChI=1S/C11H6F5NS/c1-17-4-2-3-5(17)18-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H,1H3 |
InChI Key |
ZJSAFFYQRUZXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1SC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
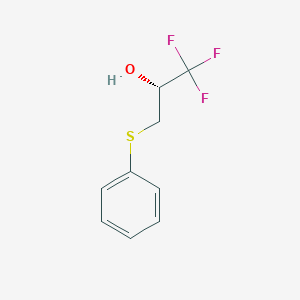
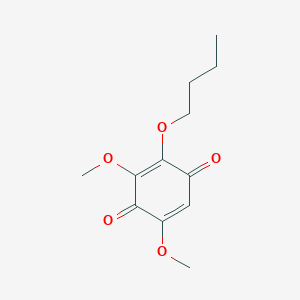

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
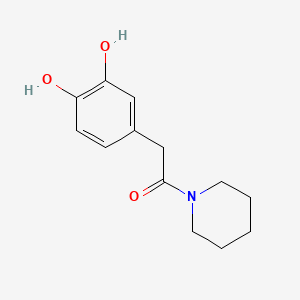
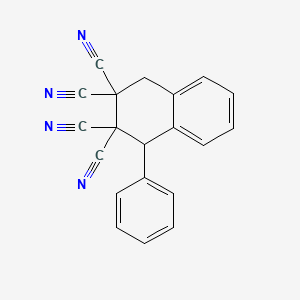
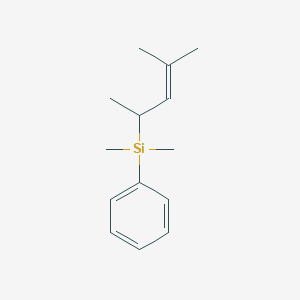
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)



